molecular formula C11H16O4 B2411811 Diethyl cyclopent-1-ene-1,2-dicarboxylate CAS No. 70202-92-5

Diethyl cyclopent-1-ene-1,2-dicarboxylate

Cat. No.: B2411811
CAS No.: 70202-92-5
M. Wt: 212.245
InChI Key: WACLHMCDBDBKEM-UHFFFAOYSA-N
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Description

Diethyl cyclopent-1-ene-1,2-dicarboxylate is an organic compound with the molecular formula C11H16O4. It is an ester derivative of cyclopentene, characterized by the presence of two ester functional groups attached to the cyclopentene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for diethyl cyclopent-1-ene-1,2-dicarboxylate involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene. This reaction is followed by the treatment with dichlorocarbene to form the desired ester . The reaction conditions typically involve the use of a base such as sodium ethoxide in an ethanol solvent, and the reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale esterification reactions and the use of continuous flow reactors can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Diethyl cyclopent-1-ene-1,2-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace one or more of the ester groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction can produce this compound alcohols.

Scientific Research Applications

Diethyl cyclopent-1-ene-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl cyclopent-1-ene-1,2-dicarboxylate involves its reactivity as an ester. The ester functional groups can undergo hydrolysis, transesterification, and other reactions that modify the compound’s structure and properties. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl cyclopent-1-ene-1,2-dicarboxylate include:

  • Diethyl cyclopent-3-ene-1,1-dicarboxylate
  • Dimethyl cyclopent-1-ene-1,2-dicarboxylate
  • Diethyl cyclopentane-1,2-dicarboxylate

Uniqueness

This compound is unique due to its specific ester configuration and the presence of the cyclopentene ring. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

diethyl cyclopentene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACLHMCDBDBKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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